Summary of the Application: Nonanoic acid and its conjugate base have been studied for their behavior at the air/water interface, which is of interest in marine and atmospheric chemistry .
Methods of Application or Experimental Procedures: The surface adsorption of nonanoic acid and its conjugate base was quantitatively investigated at various pH values, surfactant concentrations, and the presence of salts . Molecular dynamics (MD) simulation methods, such as free energy perturbation (FEP), were used to calculate the surface acid dissociation constant relative to that in the bulk .
Results or Outcomes: The simulations showed that nonanoic acid is less acidic at the surface compared to in the bulk solution with a pKa shift of 1.1 ± 0.6, yielding a predicted surface pKa of 5.9 ± 0.6 . The presence of salts caused both a decrease in the bulk pKa of nonanoic acid and a stabilization of both the protonated and deprotonated forms at the surface .
9-(((Benzyloxy)carbonyl)amino)nonanoic acid, also known by its IUPAC name, is a compound characterized by its molecular formula C17H25NO4 and a molecular weight of approximately 307.39 g/mol. This compound features a nonanoic acid backbone with a benzyloxycarbonyl (Cbz) group attached to the amino group. The presence of the benzyloxycarbonyl moiety enhances its stability and solubility, making it an important compound in various chemical and biological applications .
The chemical reactivity of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid can be attributed to its functional groups. It can undergo several types of reactions:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and biochemistry .
The synthesis of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid typically involves multiple steps:
This synthetic route allows for the efficient production of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid while maintaining high purity levels .
9-(((Benzyloxy)carbonyl)amino)nonanoic acid has several applications across various fields:
These applications highlight its versatility as a chemical compound .
Interaction studies involving 9-(((Benzyloxy)carbonyl)amino)nonanoic acid focus on its potential binding affinities with proteins and enzymes. Preliminary investigations suggest that:
Further research is needed to elucidate these interactions comprehensively .
Several compounds share structural similarities with 9-(((Benzyloxy)carbonyl)amino)nonanoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Benzyloxycarbonylamino-4-oxo-9-phenyl-nonanoic acid | C23H27NO5 | Contains additional phenyl and keto groups; potential for different biological activity. |
(S)-2-Benzyloxycarbonylamino-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid | C25H33N3O4 | Incorporates a naphthyridine moiety; possibly enhanced pharmacological properties. |
9-(Boc-amino)nonanoic Acid | C17H33NO4 | Similar backbone but differs in protecting group; used in peptide synthesis. |
The unique combination of the benzyloxycarbonyl group and the nonanoic acid structure makes 9-(((Benzyloxy)carbonyl)amino)nonanoic acid distinct among these compounds, particularly in its potential applications in drug development and biochemical research .